2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide
Overview
Description
2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and carbonyl functional groups makes this compound highly reactive and versatile in various chemical reactions.
Preparation Methods
The synthesis of 2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Chemical Reactions Analysis
2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols or oxidized to form carboxylic acids.
Common reagents used in these reactions include triethylamine, phenacyl bromide, and various catalysts such as palladium . The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Scientific Research Applications
2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as a nucleophile, while the carbonyl group can undergo nucleophilic addition reactions . These reactions enable the compound to form stable heterocyclic structures, which are often the basis for its biological activities .
Comparison with Similar Compounds
Similar compounds to 2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide include other cyanoacetamides such as 2-cyano-N-acetamide and 2-cyanoacetate compounds . These compounds share similar reactivity due to the presence of cyano and carbonyl groups. the trifluoro substitution in this compound imparts unique properties, such as increased stability and potential for forming more complex heterocyclic structures .
Properties
IUPAC Name |
2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-2-6(5-7(16)9(10,11)12)14-15-8(17)3-4-13/h2-3,5H2,1H3,(H,15,17)/b14-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAKFSQAEHAYGC-MKMNVTDBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)CC#N)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)CC#N)/CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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